Ni(ii) meso-tetra (4-pyridyl) porphine

Catalog No.
S3391706
CAS No.
14514-68-2
M.F
C40H24N8Ni
M. Wt
675.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ni(ii) meso-tetra (4-pyridyl) porphine

CAS Number

14514-68-2

Product Name

Ni(ii) meso-tetra (4-pyridyl) porphine

IUPAC Name

nickel(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

Molecular Formula

C40H24N8Ni

Molecular Weight

675.4 g/mol

InChI

InChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2

InChI Key

LNHHCWBXIHHQIW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2]

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2]

Nickel(II) meso-tetra(4-pyridyl) porphine is a synthetic porphyrin compound characterized by a nickel ion coordinated to the nitrogen atoms of a porphyrin ring. Its molecular formula is C40H24N8NiC_{40}H_{24}N_{8}Ni, with a molecular weight of approximately 675.37 g/mol. This compound exhibits distinctive electronic and optical properties, making it valuable in various scientific fields, including chemistry, biology, and materials science .

Catalysis

Ni(ii) meso-tetra(4-pyridyl)porphine (NiTPP) exhibits catalytic activity in various reactions, making it valuable for research in organic and inorganic chemistry. Studies have shown its effectiveness in:

  • Oxidation reactions: NiTPP can act as a catalyst for the oxidation of organic substrates like alcohols and alkenes. For instance, research has demonstrated its ability to promote the aerobic oxidation of benzyl alcohol to benzaldehyde in the presence of a suitable oxidant [].
  • Reduction reactions: NiTPP can also participate in reduction reactions. A study explored its potential in the photocatalytic reduction of carbon dioxide to carbon monoxide, highlighting its role in developing sustainable energy conversion technologies [].

Energy Conversion and Storage

The unique properties of NiTPP make it a potential candidate for materials used in energy conversion and storage applications. Research has investigated its:

  • Photovoltaic applications: NiTPP has been explored as a sensitizer in dye-sensitized solar cells (DSSCs) due to its light-absorbing properties. Studies have shown that modifying NiTPP with different functional groups can improve its efficiency in capturing light and converting it into electricity [].
  • Electrocatalysis: NiTPP demonstrates electrocatalytic activity, making it a potential candidate for electrodes in fuel cells and other electrochemical devices. Research is ongoing to explore its role in hydrogen evolution reactions, a crucial process in clean energy production [].

Biomedical Applications

The potential applications of NiTPP extend to the field of biomedicine. Studies have explored its:

  • Drug delivery: Researchers have investigated the use of NiTPP as a drug carrier due to its ability to bind to specific molecules. By attaching therapeutic agents to NiTPP, scientists aim to develop targeted drug delivery systems [].
  • Biosensors: The unique properties of NiTPP make it suitable for developing biosensors for detecting various biomolecules. Research suggests that NiTPP-based sensors can be used for the detection of glucose, an essential biomarker for diabetes management [].
, such as:

  • Oxidation Reactions: Common oxidizing agents like hydrogen peroxide can be employed to facilitate oxidation, leading to nickel-oxo porphyrin complexes.
  • Reduction Reactions: Reducing agents such as sodium borohydride may be used for reduction processes.
  • Substitution Reactions: These often involve halogenated solvents and catalysts like palladium complexes, resulting in various substituted porphyrin derivatives.

The specific products formed depend on the reagents and conditions utilized during the reactions .

Nickel(II) meso-tetra(4-pyridyl) porphine has garnered attention for its potential biological applications, particularly in photodynamic therapy. This compound can generate reactive oxygen species upon light irradiation, which is beneficial for targeting cancerous cells. Additionally, its interactions with biological systems suggest involvement in electron transfer and catalysis, contributing to various biochemical pathways .

The synthesis of nickel(II) meso-tetra(4-pyridyl) porphine typically involves the reaction of nickel(II) acetate tetrahydrate with 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine. The reaction is conducted in solvents like dimethylformamide under controlled temperature and pH conditions to optimize yield and purity. This process can be adapted for industrial production by fine-tuning reaction parameters .

This compound finds numerous applications across different fields:

  • Catalysis: It serves as a catalyst in various organic reactions.
  • Photodynamic Therapy: Its ability to produce reactive oxygen species makes it suitable for cancer treatment.
  • Diagnostic Imaging: Explored for use in imaging techniques due to its unique optical properties.
  • Material Science: Utilized in the development of sensors and electronic devices owing to its electronic characteristics .

Studies on the interactions of nickel(II) meso-tetra(4-pyridyl) porphine reveal its capacity to engage with biological targets through mechanisms such as coordination bonding and electrostatic interactions. These interactions are influenced by environmental factors like pH and temperature, which can affect the compound's stability and efficacy .

Several compounds share structural similarities with nickel(II) meso-tetra(4-pyridyl) porphine. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
Nickel(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachlorideC44H36Cl4N8NiC_{44}H_{36}Cl_{4}N_{8}NiContains chlorinated substituents
Cobalt(II) meso-tetra(4-pyridyl) porphineC40H24N8CoC_{40}H_{24}N_{8}CoDifferent metal center (cobalt instead of nickel)
Zinc(II) meso-tetra(4-pyridyl) porphineC40H24N8ZnC_{40}H_{24}N_{8}ZnNon-metallic center; different reactivity
Iron(III) meso-tetra(4-pyridyl) porphineC40H24N8FeC_{40}H_{24}N_{8}FeExhibits different oxidation states

Nickel(II) meso-tetra(4-pyridyl) porphine is distinguished by its specific coordination chemistry and its ability to generate reactive oxygen species under light exposure, setting it apart from other metalloporphyrins .

Dates

Modify: 2024-04-14

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